N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a central imidazo[1,2-a]pyrimidine scaffold linked to a 3,4,5-trimethoxybenzamide group via a substituted phenyl ring. The imidazo[1,2-a]pyrimidine core is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The methyl group at the ortho position of the phenyl ring likely influences steric effects and metabolic stability.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-6-7-15(18-13-27-9-5-8-24-23(27)26-18)10-17(14)25-22(28)16-11-19(29-2)21(31-4)20(12-16)30-3/h5-13H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCMNKZJAJOLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone.
Substitution reactions: The imidazo[1,2-a]pyrimidine core is then subjected to substitution reactions to introduce the 2-methylphenyl group.
Coupling with 3,4,5-trimethoxybenzoic acid: The final step involves coupling the substituted imidazo[1,2-a]pyrimidine with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine
Chemical Reactions Analysis
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide has been studied for its ability to inhibit Bruton’s tyrosine kinase (Btk), which is implicated in various malignancies.
Case Study: Btk Inhibition
A study demonstrated that this compound effectively inhibits Btk activity with an IC50 of less than 50 micromolar in vitro. This inhibition leads to reduced proliferation of B-cell lines and suggests potential use in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The imidazo[1,2-a]pyrimidine structure is known to modulate immune responses by inhibiting pathways that lead to inflammation.
Case Study: Treatment of Autoimmune Diseases
In preclinical models of autoimmune diseases like rheumatoid arthritis, this compound has shown promise in reducing inflammatory markers and joint swelling .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce neuroinflammation and protect neuronal cells from apoptosis in models of neurodegenerative diseases.
Case Study: Neurodegenerative Disease Models
In studies involving Alzheimer’s disease models, the compound demonstrated the ability to cross the blood-brain barrier and exert protective effects against amyloid-beta induced toxicity .
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, the compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. Additionally, the compound’s cytotoxic effects on cancer cells may involve the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison with Benzoimidazo-Pyrimidinones
Key Observations :
- Thermal Stability : All ChemistryOpen derivatives exhibit high melting points (>300°C), suggesting robust crystalline packing due to hydrogen bonding (N-H) and π-π stacking . The target compound’s melting point is unreported but may follow this trend.
- Electron Effects : Electron-withdrawing groups (e.g., Cl in 5k) or donating groups (e.g., OCH3 in 5d) modulate electronic density on the aromatic rings, affecting reactivity and binding .
Pyrimido[4,5-d]pyrimidin-4(1H)-ones (Wiley-VCH Derivatives)
Compounds 3d and 10e (Wiley-VCH) feature extended fused-ring systems (pyrimido[4,5-d]pyrimidinones) and distinct substituents:
Table 2: Comparison with Pyrimido-Pyrimidinones
Key Observations :
- Structural Complexity : Compounds like 3d have larger molecular weights (>550 Da) due to fused rings and polar substituents, which may impact bioavailability compared to the target compound’s simpler imidazo[1,2-a]pyrimidine core .
Trimethoxybenzamide Derivatives (SBI-0206965)
SBI-0206965 (CAS: 1884220-36-3) shares the 3,4,5-trimethoxyphenyl motif with the target compound but differs in its pyrimidine core and bromine substitution:
Table 3: Comparison with SBI-0206965
| Parameter | Target Compound | SBI-0206965 |
|---|---|---|
| Core Structure | Imidazo[1,2-a]pyrimidine | Pyrimidine with bromine substituent |
| Key Substituents | 3,4,5-Trimethoxybenzamide, 2-methylphenyl | 3,4,5-Trimethoxyphenylamino, bromine, N-methyl |
| Molecular Formula | Not reported | C21H21BrN4O5 |
| Molecular Weight | Not reported | 489.32 |
| Pharmacological Relevance | Likely kinase inhibitor | Known kinase inhibitor (e.g., ULK1 inhibitor) |
Key Observations :
- Bromine vs. Methyl : The bromine atom in SBI-0206965 increases molecular weight and may enhance halogen bonding, whereas the target compound’s methyl group improves lipophilicity .
- Shared Trimethoxy Motif : Both compounds utilize the 3,4,5-trimethoxyphenyl group, which is associated with enhanced binding to ATP-binding pockets in kinases .
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes an imidazo[1,2-a]pyrimidine moiety and a trimethoxybenzamide group. Its molecular formula is with a molecular weight of approximately 396.45 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
Target Enzymes:
The primary target of this compound is Cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are mediators of inflammation.
Mode of Action:
As a COX-2 inhibitor , this compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. This mechanism positions it as a potential therapeutic agent for inflammatory diseases.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
-
Anti-inflammatory Activity:
In vitro studies have shown that the compound effectively inhibits COX-2 activity, resulting in reduced levels of inflammatory markers in cell cultures and animal models. -
Anticancer Properties:
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis has been observed in experimental models. -
Antimicrobial Activity:
Some derivatives of this compound have shown promising results against bacterial strains, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Anti-inflammatory Effects:
A study investigated the efficacy of this compound in a rodent model of arthritis. The results indicated significant reduction in joint swelling and pain scores compared to control groups treated with saline or non-selective NSAIDs. -
Anticancer Efficacy in vitro:
In another study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth and induction of apoptosis markers such as caspase activation and PARP cleavage.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Initial findings suggest moderate oral bioavailability and a half-life conducive for therapeutic use.
Q & A
Basic: What synthetic strategies are employed to construct the imidazo[1,2-a]pyrimidine core in this compound?
The imidazo[1,2-a]pyrimidine moiety is typically synthesized via cyclization reactions. A common approach involves reacting 2-aminopyrimidine derivatives with α-haloketones or α-bromoketones under reflux in polar solvents (e.g., ethanol or DMF). For example, in related imidazo[1,2-a]pyridine syntheses, bromoketones react with aminopyridines at 80–100°C for 6–12 hours, achieving yields of 60–85% . Key challenges include regioselectivity control and minimizing byproducts like regioisomers. Post-cyclization, the aryl group is introduced via Suzuki-Miyaura coupling or direct arylation, followed by amide coupling with 3,4,5-trimethoxybenzoyl chloride using HATU or EDCI/HOBt .
Advanced: How can researchers resolve regiochemical ambiguities during imidazo[1,2-a]pyrimidine formation?
Regioselectivity is influenced by electronic and steric factors:
- Electron-donating groups on the pyrimidine ring direct cyclization to the α-position.
- Solvent polarity (e.g., DMF vs. THF) modulates reaction kinetics, favoring one pathway.
- Catalysts like Cu(I) or Pd(0) enhance selectivity in cross-coupling steps.
To confirm regiochemistry, use NOESY NMR to probe spatial proximity of substituents or X-ray crystallography for definitive assignment . Computational methods (DFT) can also predict thermodynamically favored pathways .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify methoxy groups (δ 3.7–3.9 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm). The amide proton appears at δ 8.5–9.0 ppm .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error.
- IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and pyrimidine N) .
Advanced: How can contradictory bioactivity data across cell lines be systematically addressed?
Discrepancies may arise from:
- Cellular context : Off-target kinase inhibition in certain lines (e.g., HeLa vs. HEK293).
- Assay conditions : Varying ATP concentrations (Km adjustments) in kinase assays.
Methodological solutions : - Use isogenic cell lines to isolate genetic variables.
- Validate with orthogonal assays (e.g., thermal shift assays vs. enzymatic activity).
- Perform proteome-wide profiling (e.g., kinome-wide screens) to map selectivity .
Basic: What purification methods are effective for isolating the final compound?
- Column chromatography : Employ silica gel with gradient elution (hexane/EtOAc → CH2Cl2/MeOH).
- Recrystallization : Use ethyl acetate/ethanol (3:2) to remove polymeric byproducts .
- HPLC : Achieve >98% purity with C18 columns and acetonitrile/water gradients.
Advanced: What computational tools predict the compound’s interaction with kinase targets?
- Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets of kinases (e.g., PIM1, CDK2).
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
- Free energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., gatekeeper residues) .
Basic: How is solubility optimized for in vitro assays?
- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
- pH adjustment : Prepare stock solutions in 10 mM HCl (pH 2.0) for protonated amides.
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
Advanced: What structural modifications enhance metabolic stability without compromising activity?
- Methoxy replacements : Replace 3,4,5-trimethoxy with trifluoromethyl or halogenated groups to reduce CYP450 metabolism.
- Isosteric substitutions : Swap imidazo[1,2-a]pyrimidine with pyrazolo[3,4-d]pyrimidine to improve microsomal stability.
- Deuterium incorporation : Replace methyl hydrogens with deuterium to slow oxidative metabolism .
Basic: How are reaction intermediates monitored during synthesis?
- TLC : Use silica plates with UV254 visualization (Rf 0.3–0.5 for cyclized intermediates).
- LC-MS : Track molecular ions in real-time (e.g., m/z 450–600 for key intermediates) .
Advanced: What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measure compound-induced thermal stabilization of target kinases.
- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink and pull down bound proteins.
- CRISPR knock-in : Introduce a resistance mutation (e.g., T338M in PIM1) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
